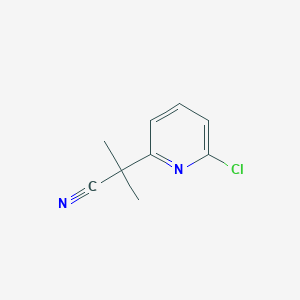

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile

Übersicht

Beschreibung

“2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” is a chemical compound likely containing a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The “2-methylpropanenitrile” part suggests the presence of a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Synthesis Analysis

While specific synthesis methods for “2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile” were not found, related compounds such as “(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide” have been synthesized by reflux method .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile and its derivatives show significant importance in organic chemistry, particularly in the synthesis of novel compounds. One research illustrated the development of alpha-nitro ketone as both an electrophile and nucleophile for synthesizing 3-substituted 2-nitromethylenetetrahydrothiophene and -tetrahydrofuran as Drosophila nicotinic receptor probes, indicating its potential in probing Drosophila neonicotinoid-nicotinic acetylcholine receptor interaction (Zhang, Tomizawa, & Casida, 2004). Another study explored the modification of atropisomeric N,N-ligand 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene and its application in the asymmetric allylation of benzaldehyde, demonstrating the compound's utility in asymmetric catalysis (Charmant, Hunt, Lloyd‐Jones, & Nowak, 2003).

Crystal and Molecular Structure Analysis

The compound's crystal and molecular structures have been the subject of research, with studies elucidating its detailed structural properties. For instance, a synthesized compound was characterized by X-ray diffraction (XRD) analysis, shedding light on its molecular structure and intermolecular interactions (Lakshminarayana et al., 2009).

Biological Activity and Antibacterial Properties

Research into the biological activities of derivatives of 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile revealed moderate antibacterial and antifungal activities, suggesting its potential in medical and agricultural applications. The structures of these products were elucidated using various spectral methods, highlighting the compound's role in developing new pharmaceuticals and pesticides (Bhuva et al., 2015a).

Novel Compounds and Reactions

Studies have also focused on synthesizing novel compounds using 2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile as an intermediate. One such research led to the creation of new imidacloprid compounds by addition-isomerization-cyclization reactions (Li, 2015). Another study synthesized and characterized pyrazole derivatives, using the compound for X-ray diffraction and DFT calculations to investigate molecular structures, highlighting the compound's utility in theoretical and computational chemistry (Shen et al., 2012).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(6-chloropyridin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-9(2,6-11)7-4-3-5-8(10)12-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENBYRMEJUIFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-2-YL)-2-methylpropanenitrile | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)

![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)

![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)

![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)